Ethyl 4-(4-methylphenyl)-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiadiazole ring, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with a suitable oxidizing agent.
Coupling with Thiophene Derivative: The thiadiazole intermediate is then coupled with a thiophene derivative under specific conditions, often involving a catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: shares similarities with other thiadiazole and thiophene derivatives.
4-METHYL-1,2,3-THIADIAZOLE: A simpler compound with similar core structure.
4-(4-METHYLPHENYL)THIOPHENE: Another related compound with a thiophene ring.
Uniqueness
The uniqueness of ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups and rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17N3O3S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17N3O3S2/c1-4-24-18(23)14-13(12-7-5-10(2)6-8-12)9-25-17(14)19-16(22)15-11(3)20-21-26-15/h5-9H,4H2,1-3H3,(H,19,22) |
InChI Key |
KGKUWLHUCBPCRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
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